

Technical Support Center: Overcoming
Ceftolozane Sulfate Resistance in Pseudomonas

# aeruginosa Mutants

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Ceftolozane Sulfate |           |
| Cat. No.:            | B606592             | Get Quote |

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pseudomonas aeruginosa and encountering resistance to **ceftolozane sulfate**.

## **Troubleshooting Guide**

This guide addresses specific issues that may arise during experiments involving **ceftolozane sulfate** and P. aeruginosa.

Q1: My P. aeruginosa isolates show high Minimum Inhibitory Concentrations (MICs) to ceftolozane/tazobactam. What are the potential resistance mechanisms?

High MICs to ceftolozane/tazobactam in P. aeruginosa can be mediated by several mechanisms. The most common are:

- Enzymatic Degradation: Production of β-lactamase enzymes that can hydrolyze ceftolozane.
   These include:
  - Extended-Spectrum β-Lactamases (ESBLs): Such as OXA, GES, and PER types.[1][2]
  - Carbapenemases: Metallo-β-lactamases (e.g., VIM, IMP, NDM) and serine carbapenemases (e.g., KPC, GES-5) can efficiently degrade ceftolozane.[1][2][3][4]
     Tazobactam does not inhibit carbapenemases.[5]

#### Troubleshooting & Optimization





- Overexpression and/or Structural Modification of Chromosomal AmpC: The P. aeruginosaderived cephalosporinase (PDC) is a key factor.
  - Overexpression: Mutations in regulatory genes like ampR, ampD, dacB, and mpl can lead to derepression and hyperproduction of AmpC.[1][2][5]
  - Structural Modifications: Specific amino acid substitutions in the AmpC enzyme can increase its hydrolytic activity against ceftolozane.[1][2]
- Target Site Modifications: Alterations in penicillin-binding proteins (PBPs), the primary targets
  of ceftolozane.
  - Mutations in ftsI, the gene encoding PBP3, can reduce the binding affinity of ceftolozane.
     [6]

Q2: I am performing antimicrobial susceptibility testing (AST) for ceftolozane/tazobactam and my results are inconsistent. What could be the issue?

Inconsistent AST results for ceftolozane/tazobactam can be due to several factors:

- Methodology: Different AST methods can yield varying results. While broth microdilution is the reference method, gradient diffusion strips (Etest, MTS) and disk diffusion are also used. [7][8] The performance of these methods can decrease with highly resistant isolates.[7][8]
- Inoculum Effect: A higher bacterial inoculum can lead to regrowth and falsely elevated MICs, especially in the presence of ESBLs.[9]
- Quality Control: Ensure that quality control strains, such as P. aeruginosa ATCC 27853, are used and fall within the acceptable range.[4][5]
- Breakpoint Interpretation: Use the most current clinical breakpoints from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for accurate interpretation.[4][10]

Q3: How can I confirm the specific mechanism of ceftolozane/tazobactam resistance in my P. aeruginosa isolates?



To identify the resistance mechanism, a combination of phenotypic and genotypic methods is recommended:

- Phenotypic Tests:
  - Carbapenemase Production Tests: Methods like the Carba NP test can detect the presence of carbapenemases.[5]
  - Synergy Tests: Using β-lactamase inhibitors like clavulanic acid, tazobactam, and avibactam can help differentiate between different β-lactamase classes.
- Genotypic Methods:
  - PCR and Sequencing: Target specific resistance genes such as those for common ESBLs, carbapenemases, and the ampC gene to identify mutations.[11]
  - Whole-Genome Sequencing (WGS): Provides a comprehensive view of all potential resistance determinants, including mutations in regulatory genes (ampR, ampD), target genes (ftsl), and the presence of acquired resistance genes.[4][6]
  - Real-Time RT-PCR: To quantify the expression levels of genes like ampC and those encoding efflux pumps.[11]

### Frequently Asked Questions (FAQs)

Q1: What is the role of tazobactam when combined with ceftolozane against P. aeruginosa?

Tazobactam is a β-lactamase inhibitor. While it does not have a major impact on the activity of ceftolozane against P. aeruginosa strains that rely on AmpC-mediated resistance, it is crucial for protecting ceftolozane from hydrolysis by many ESBLs produced by Enterobacteriaceae. [12] However, tazobactam is not effective against carbapenemases.[5]

Q2: Can efflux pumps contribute to **ceftolozane sulfate** resistance in P. aeruginosa?

Ceftolozane was designed to be a poor substrate for the common efflux pumps in P. aeruginosa, such as the Mex pumps.[1][4] Therefore, efflux-mediated resistance is not considered a primary mechanism of resistance to ceftolozane.[12]



Q3: Are there strategies to overcome ceftolozane/tazobactam resistance in a laboratory setting?

In a research context, you can explore:

- Combination Therapy: Investigating the synergistic effects of ceftolozane/tazobactam with other antibiotics, such as tobramycin.[13]
- Novel β-Lactamase Inhibitors: Testing ceftolozane in combination with newer β-lactamase inhibitors that have a broader spectrum of activity, including against some carbapenemases.
- Targeting Resistance Mechanisms: Using molecular tools like CRISPR-Cas9 to reverse specific resistance mutations and restore susceptibility.

Q4: What are the typical MIC values for ceftolozane/tazobactam against susceptible and resistant P. aeruginosa?

MIC values can vary significantly. According to EUCAST, for P. aeruginosa, an MIC of  $\leq$  4 mg/L is considered susceptible, while an MIC > 4 mg/L indicates resistance.[1] In a study of ceftazidime and/or imipenem non-susceptible isolates, the C/T resistance rate (MIC > 4/4  $\mu$ g/ml) was 10%.[1][2]

#### **Data Presentation**

Table 1: Ceftolozane/Tazobactam Susceptibility Rates in Carbapenem-Nonsusceptible P. aeruginosa (CNSPA)

| Study Population                                 | Number of Isolates | C/T Susceptibility<br>Rate (%) | Reference |
|--------------------------------------------------|--------------------|--------------------------------|-----------|
| CNSPA isolates from<br>Singapore (2009-<br>2020) | 195                | 37.9                           | [4]       |
| Non-carbapenemase-<br>producing CNSPA            | 109                | 67.9                           | [4]       |



Table 2: Common β-Lactamases Associated with Ceftolozane/Tazobactam Resistance in P. aeruginosa

| β-Lactamase Class                          | Examples                                | Reference |
|--------------------------------------------|-----------------------------------------|-----------|
| Extended-Spectrum β-<br>Lactamases (ESBLs) | OXA-14, OXA-19, OXA-35,<br>GES-9, PER-1 | [1][2]    |
| Carbapenemases                             | GES-5, IMP-8, VIM-2, NDM,<br>KPC        | [1][2][4] |

# **Experimental Protocols**

1. Antimicrobial Susceptibility Testing (AST) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

- Prepare Inoculum: From a fresh (18-24 hour) culture on a non-selective agar plate, prepare
  a direct colony suspension in sterile saline or Mueller-Hinton broth (MHB) to match the
  turbidity of a 0.5 McFarland standard.
- Dilute Inoculum: Within 15 minutes of preparation, dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microdilution panel.
- Prepare Antibiotic Dilutions: Prepare serial twofold dilutions of ceftolozane (with a constant concentration of 4 μg/mL tazobactam) in cation-adjusted MHB in a 96-well microtiter plate.
   The typical concentration range to test is 0.125 to 64 μg/mL.
- Inoculate Plate: Add the diluted bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubate: Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.



- Determine MIC: The MIC is the lowest concentration of ceftolozane that completely inhibits visible growth of the organism.
- 2. Whole-Genome Sequencing (WGS) for Resistance Gene Identification
- DNA Extraction: Extract high-quality genomic DNA from an overnight culture of the P. aeruginosa isolate using a commercial DNA extraction kit.
- Library Preparation: Prepare a sequencing library from the extracted DNA according to the manufacturer's protocol for the sequencing platform to be used (e.g., Illumina).
- Sequencing: Perform paired-end sequencing on the prepared library.
- Data Analysis:
  - Quality Control: Assess the quality of the raw sequencing reads and perform trimming to remove low-quality bases and adapter sequences.
  - De Novo Assembly: Assemble the reads into a draft genome sequence.
  - Resistance Gene Identification: Use bioinformatics tools and databases (e.g., ResFinder,
     CARD) to screen the assembled genome for known antibiotic resistance genes.
  - Mutation Analysis: Align the sequencing reads to a reference P. aeruginosa genome (e.g., PAO1) to identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in genes known to be associated with ceftolozane resistance (e.g., ampC, ampR, ampD, ftsl).

### **Visualizations**





Click to download full resolution via product page

Caption: Key mechanisms of resistance to Ceftolozane/Tazobactam in P. aeruginosa.





Click to download full resolution via product page

Caption: Simplified signaling pathway of AmpC regulation and derepression in P. aeruginosa.





Click to download full resolution via product page

Caption: Experimental workflow for investigating Ceftolozane/Tazobactam resistance.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

 1. Mechanisms of Resistance to Ceftolozane/Tazobactam in Pseudomonas aeruginosa: Results of the GERPA Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]

#### Troubleshooting & Optimization





- 2. Mechanisms of Resistance to Ceftolozane/Tazobactam in Pseudomonas aeruginosa: Results of the GERPA Multicenter Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. molecular-mechanisms-leading-to-ceftolozane-tazobactam-resistance-in-clinical-isolatesof-pseudomonas-aeruginosa-from-five-latin-american-countries - Ask this paper | Bohrium [bohrium.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Frontiers | Molecular mechanisms leading to ceftolozane/tazobactam resistance in clinical isolates of Pseudomonas aeruginosa from five Latin American countries [frontiersin.org]
- 6. Complex pathways to ceftolozane-tazobactam resistance in clinical Pseudomonas aeruginosa isolates: a genomic epidemiology study PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real-World Performance of Susceptibility Testing for Ceftolozane/Tazobactam against Non-Carbapenemase-Producing Carbapenem-Resistant Pseudomonas aeruginosa PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 10. Ceftolozane/Tazobactam Susceptibility Testing in Extended-Spectrum Betalactamaseand Carbapenemase-Producing Gram-Negative Bacteria of Various Clonal Lineages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Overcoming Ceftolozane Sulfate Resistance in Pseudomonas aeruginosa Mutants]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606592#overcoming-ceftolozane-sulfate-resistance-in-pseudomonas-aeruginosa-mutants]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.





**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com